6-Ethyl-8-(1H-1,2,4-triazol-1-ylmethyl)ergoline (8-beta)-
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Overview
Description
6-Ethyl-8-(1H-1,2,4-triazol-1-ylmethyl)ergoline (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological disorders. This particular compound features a triazole ring, which is known for its stability and ability to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-8-(1H-1,2,4-triazol-1-ylmethyl)ergoline (8-beta)- typically involves the following steps:
Starting Materials: The synthesis begins with ergoline, a naturally occurring compound.
Alkylation: The ethyl group is introduced at the 6th position of the ergoline ring through an alkylation reaction.
Triazole Introduction: The 1H-1,2,4-triazole ring is attached to the 8th position of the ergoline ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-8-(1H-1,2,4-triazol-1-ylmethyl)ergoline (8-beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the ergoline backbone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
6-Ethyl-8-(1H-1,2,4-triazol-1-ylmethyl)ergoline (8-beta)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-8-(1H-1,2,4-triazol-1-ylmethyl)ergoline (8-beta)- involves its interaction with specific molecular targets, such as receptors and enzymes. The triazole ring enhances the compound’s stability and binding affinity, allowing it to modulate various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound, known for its pharmacological properties.
6-Methyl-8-(1H-1,2,4-triazol-1-ylmethyl)ergoline: A similar compound with a methyl group instead of an ethyl group.
8-(1H-1,2,4-triazol-1-ylmethyl)ergoline: Lacks the ethyl group at the 6th position.
Uniqueness
6-Ethyl-8-(1H-1,2,4-triazol-1-ylmethyl)ergoline (8-beta)- is unique due to the presence of both the ethyl group and the triazole ring, which confer specific chemical and pharmacological properties. These modifications enhance its stability, binding affinity, and potential therapeutic effects compared to similar compounds.
Properties
CAS No. |
160730-58-5 |
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Molecular Formula |
C19H23N5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(6aR,9R)-7-ethyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H23N5/c1-2-23-9-13(10-24-12-20-11-22-24)6-16-15-4-3-5-17-19(15)14(8-21-17)7-18(16)23/h3-5,8,11-13,16,18,21H,2,6-7,9-10H2,1H3/t13-,16?,18-/m1/s1 |
InChI Key |
YZJAVXXHGFEBNS-DQYPLQBXSA-N |
Isomeric SMILES |
CCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
Canonical SMILES |
CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5 |
Origin of Product |
United States |
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